molecular formula C14H9BrN2O4 B6185543 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 2648939-39-1

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6185543
CAS No.: 2648939-39-1
M. Wt: 349.1
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Description

4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione: is a complex organic compound characterized by its bromine atom and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting with the bromination of the precursor compound. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with continuous monitoring to maintain product quality and yield. Advanced techniques such as flow chemistry could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting the bromine atom to a more oxidized state.

  • Reduction: : Reducing the compound to form simpler derivatives.

  • Substitution: : Replacing the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme inhibition or as a probe to understand biological pathways. Its bromine atom can be particularly useful in labeling studies.

Medicine

The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. The bromine atom can form bonds with biological molecules, influencing various pathways. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

  • Isoindole-1,3-dione derivatives: : These compounds share a similar core structure but may have different substituents.

  • Bicyclic compounds: : Other bicyclic compounds with different functional groups can be compared to understand the unique properties of this compound.

Uniqueness

The presence of the bromine atom and the specific bicyclic structure of 4-bromo-2-{2,4-dioxo-3-azabicyclo[3.1.1]heptan-1-yl}-2,3-dihydro-1H-isoindole-1,3-dione sets it apart from other similar compounds

Properties

CAS No.

2648939-39-1

Molecular Formula

C14H9BrN2O4

Molecular Weight

349.1

Purity

95

Origin of Product

United States

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